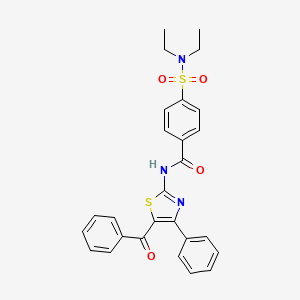

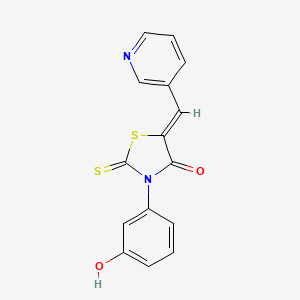

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

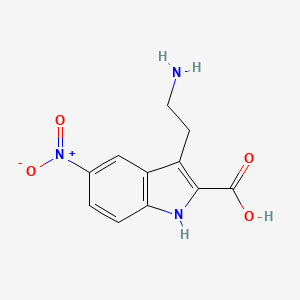

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide, also known as BPTES, is a small molecule inhibitor that specifically targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is overexpressed in many cancer cells, making it a promising target for cancer therapy. BPTES has been extensively studied for its potential as an anti-cancer agent and has shown promising results in preclinical studies.

Wissenschaftliche Forschungsanwendungen

DNA Minor Groove Binding and Chromosome Analysis

Hoechst 33258 and its analogues, such as N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide , are known for their strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This property is exploited in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values (flow cytometry), and analysis of plant chromosomes. These compounds' ability to serve as fluorescent DNA stains makes them valuable tools in genetics and cell biology research (Issar & Kakkar, 2013).

Environmental Contaminants and Removal Technologies

The review on parabens, which include N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide , discusses their occurrence, fate, and behavior in aquatic environments. It emphasizes the need for improved knowledge regarding the toxicity of chlorinated by-products formed from reactions with free chlorine, highlighting the environmental impact and the necessity for effective removal strategies to mitigate these contaminants' effects on ecosystems (Haman et al., 2015).

Optoelectronic Materials

Functionalized quinazolines and pyrimidines, including N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide , are highlighted for their applications related to photo- and electroluminescence in the development of novel optoelectronic materials. These compounds' incorporation into π-extended conjugated systems is of great value for creating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova et al., 2018).

Pharmacological Activities

Benzothiazole derivatives, including N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide , are extensively studied for their broad spectrum of pharmacological activities. These activities include antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant effects. The molecular structures of potent drugs based on the benzothiazole skeleton, such as Frentizole, Pramipexole, Thioflavin T, and Riluzole, underscore the significance of this nucleus in medicinal chemistry (Sumit et al., 2020).

Eigenschaften

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O4S2/c1-3-30(4-2)36(33,34)22-17-15-21(16-18-22)26(32)29-27-28-23(19-11-7-5-8-12-19)25(35-27)24(31)20-13-9-6-10-14-20/h5-18H,3-4H2,1-2H3,(H,28,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPCWGFYIZGRJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-N-acetyl-6-chloro-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2924325.png)

amino}-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2924331.png)

![N-BOC-3-[(2-ethoxy-2-oxoethane)sulfonyl]azetidine](/img/structure/B2924332.png)

![7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2924333.png)

![(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2924343.png)

![1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2924347.png)